![molecular formula C8H13BrO B13566186 2-Bromo-7-oxaspiro[3.5]nonane](/img/structure/B13566186.png)
2-Bromo-7-oxaspiro[3.5]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-7-oxaspiro[35]nonane is a spirocyclic compound characterized by a unique structure that includes a bromine atom and an oxaspiro ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-oxaspiro[3.5]nonane typically involves the reaction of a suitable precursor with bromine under controlled conditions. One common method involves the bromination of a spirocyclic precursor using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-7-oxaspiro[3.5]nonane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing oxaspiro ring.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon derivative.
Applications De Recherche Scientifique
2-Bromo-7-oxaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 2-Bromo-7-oxaspiro[3.5]nonane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The spirocyclic structure can enhance binding affinity and selectivity for certain molecular targets, making it a valuable scaffold in drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a similar structure but different ring size and heteroatom composition.
2-Oxa-7-azaspiro[3.5]nonane: A structurally related compound with an azaspiro ring instead of an oxaspiro ring.
Uniqueness
2-Bromo-7-oxaspiro[3.5]nonane is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. Its oxaspiro ring system also provides a rigid and stable framework that can be exploited in various chemical transformations and applications .
Propriétés
Formule moléculaire |
C8H13BrO |
|---|---|
Poids moléculaire |
205.09 g/mol |
Nom IUPAC |
2-bromo-7-oxaspiro[3.5]nonane |
InChI |
InChI=1S/C8H13BrO/c9-7-5-8(6-7)1-3-10-4-2-8/h7H,1-6H2 |
Clé InChI |
JMNVEJUBSPLSKO-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC12CC(C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


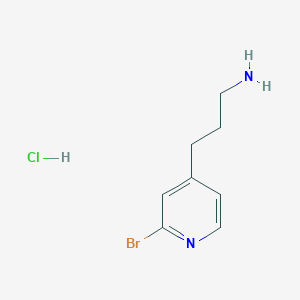
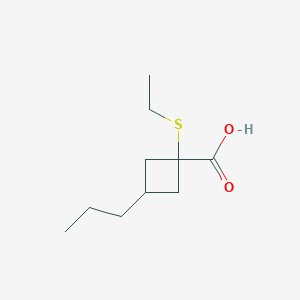

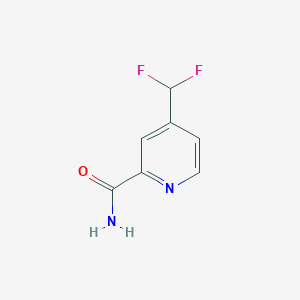
![[4-(2-Aminoethyl)-2-fluorophenyl]methanol](/img/structure/B13566130.png)
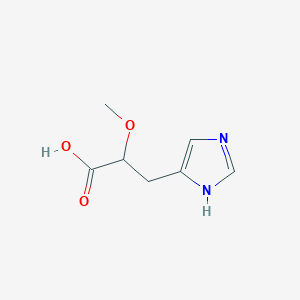


![3-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13566171.png)
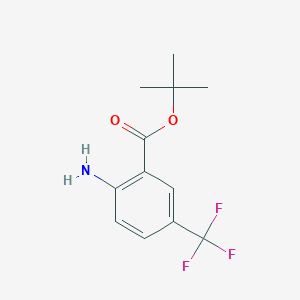
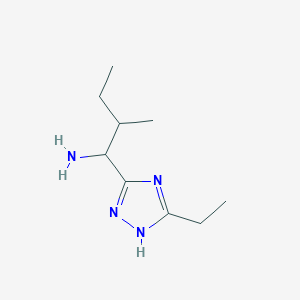
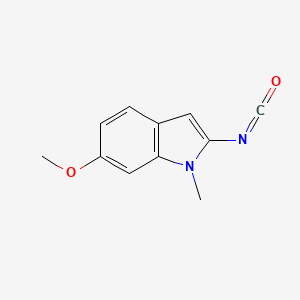
![tert-butylN-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]carbamate](/img/structure/B13566193.png)
![2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidinehydrochloride](/img/structure/B13566202.png)
